molecular formula C16H13N3O3 B1202274 5-(2-Furanylmethylamino)-2-(4-methoxyphenyl)-4-oxazolecarbonitrile

5-(2-Furanylmethylamino)-2-(4-methoxyphenyl)-4-oxazolecarbonitrile

Cat. No. B1202274
M. Wt: 295.29 g/mol
InChI Key: FSLQMTMAJRMVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furanylmethylamino)-2-(4-methoxyphenyl)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.

Scientific Research Applications

Synthesis and Properties

  • Synthesis and Physicochemical Properties : Compounds similar to 5-(2-Furanylmethylamino)-2-(4-methoxyphenyl)-4-oxazolecarbonitrile have been synthesized, showing potential pharmacological activities such as antitumor, anti-inflammatory, and antioxidant properties. These compounds have been analyzed using methods like HPLC/DAD-MS and 1H NMR-spectroscopy, revealing insights into their structure and potential applications (Sameluk & Kaplaushenko, 2015).

Pharmacological Potential

  • Development of New Medicines : Research indicates the potential of compounds like 5-(2-Furanylmethylamino)-2-(4-methoxyphenyl)-4-oxazolecarbonitrile in developing new, low-toxic, and highly-efficient medicines with a wide spectrum of biological activity. Studies have explored the relationship between chemical structure and biological activity in such compounds (Samelyuk & Kaplaushenko, 2013).

Antimicrobial Activity

  • Evaluation of Antimicrobial Activity : Various derivatives of compounds similar to 5-(2-Furanylmethylamino)-2-(4-methoxyphenyl)-4-oxazolecarbonitrile have been synthesized and evaluated for their antimicrobial activity. The presence and nature of substituents in these compounds influence their antimicrobial effectiveness (Başoğlu et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : The compound has potential use in inhibiting corrosion of metals in acidic environments. Research shows that derivatives of 5-(2-Furanylmethylamino)-2-(4-methoxyphenyl)-4-oxazolecarbonitrile can be effective in controlling metal corrosion, particularly in hydrochloric acid mediums (Bentiss et al., 2009).

properties

Product Name

5-(2-Furanylmethylamino)-2-(4-methoxyphenyl)-4-oxazolecarbonitrile

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

5-(furan-2-ylmethylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H13N3O3/c1-20-12-6-4-11(5-7-12)15-19-14(9-17)16(22-15)18-10-13-3-2-8-21-13/h2-8,18H,10H2,1H3

InChI Key

FSLQMTMAJRMVOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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